2-(2-PHENYLETHOXY)ETHANETHIOL
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Overview
Description
2-(2-PHENYLETHOXY)ETHANETHIOL is an organic compound with the molecular formula C10H14OS. It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenylethoxy group. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-PHENYLETHOXY)ETHANETHIOL can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(2-Phenylethoxy)ethanol with a thiolating agent such as thiourea. The reaction typically proceeds under basic conditions, where the thiourea displaces the hydroxyl group to form the thiol compound. The intermediate is then hydrolyzed to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. One such method includes the reaction of 2-(2-Phenylethoxy)ethanol with hydrogen sulfide gas in the presence of a catalyst. This method allows for the continuous production of the thiol compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-PHENYLETHOXY)ETHANETHIOL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide, potassium permanganate.
Reduction: Zinc, hydrochloric acid.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-PHENYLETHOXY)ETHANETHIOL involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The thiol group can participate in thiol-disulfide exchange reactions, which are crucial in various biological processes, including protein folding and enzyme activity . The compound can also act as a nucleophile in substitution reactions, allowing it to modify other molecules by forming new covalent bonds .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanethiol: Similar structure but lacks the ethoxy group.
2-(2-Phenylethoxy)ethanol: Similar structure but contains a hydroxyl group instead of a thiol group.
Phenethyl mercaptan: Another thiol compound with a similar phenylethyl structure.
Uniqueness
2-(2-PHENYLETHOXY)ETHANETHIOL is unique due to the presence of both a phenylethoxy group and a thiol group in its structure. This combination imparts distinct chemical properties, making it versatile for various applications in organic synthesis, biological studies, and industrial processes .
Properties
CAS No. |
10160-69-7 |
---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
2-(2-phenylethoxy)ethanethiol |
InChI |
InChI=1S/C10H14OS/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
InChI Key |
HIRLXTIKJUQGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCS |
Origin of Product |
United States |
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